Prostaglandin G2

Vascular pharmacology Prostanoid receptor bioassay Platelet aggregation

Prostaglandin G2 (PGG2; CAS 51982-36-6) is an organic endoperoxide belonging to the prostaglandin family and serves as the first isolable intermediate in the cyclooxygenase (COX) pathway of arachidonic acid metabolism. It is produced by the bis-dioxygenation of arachidonic acid via COX-1 or COX-2 and is subsequently reduced by the intrinsic peroxidase activity of the same enzymes to yield Prostaglandin H2 (PGH2), the direct precursor of all 2-series prostaglandins and thromboxanes.

Molecular Formula C20H32O6
Molecular Weight 368.5
Cat. No. B1151548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin G2
SynonymsPGG2
Molecular FormulaC20H32O6
Molecular Weight368.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prostaglandin G2 (PGG2) Procurement Guide: The First Stable Intermediate in the COX Cascade


Prostaglandin G2 (PGG2; CAS 51982-36-6) is an organic endoperoxide belonging to the prostaglandin family and serves as the first isolable intermediate in the cyclooxygenase (COX) pathway of arachidonic acid metabolism [1]. It is produced by the bis-dioxygenation of arachidonic acid via COX-1 or COX-2 and is subsequently reduced by the intrinsic peroxidase activity of the same enzymes to yield Prostaglandin H2 (PGH2), the direct precursor of all 2-series prostaglandins and thromboxanes [2]. PGG2 is chemically defined as the C-15 hydroperoxide of PGH2 (15-hydroperoxy-9α,11α-peroxidoprosta-5,13-dienoic acid) and is distinct from downstream prostaglandins due to its endoperoxide bridge and hydroperoxide functional group [3]. While endogenous PGG2 is transient, it exhibits sufficient stability under controlled laboratory conditions to be isolated and characterized, making it a critical analytical standard and research tool for studying COX enzymology, NSAID mechanisms, and prostanoid biosynthesis .

Why Prostaglandin G2 Cannot Be Substituted with Downstream Prostanoids in COX Research


Generic substitution with more stable or commercially abundant prostaglandins (e.g., PGE2, PGF2α, or even PGH2) is scientifically invalid for investigations centered on COX enzymology, peroxidase mechanism, or early-stage pathway analysis. PGG2 is not simply a less stable version of PGH2; it possesses a unique C-15 hydroperoxide group that fundamentally alters its biochemical reactivity, enzyme-substrate kinetics, and biological activity profile [1]. Unlike PGH2, which is a product of peroxidase reduction, PGG2 serves as the exclusive endogenous hydroperoxide substrate for the peroxidase active site of PGHS enzymes, exhibiting a rate coefficient (k = 1.4×10⁷ M⁻¹s⁻¹) that differs by orders of magnitude from surrogate peroxides like H2O2 or t-butylhydroperoxide [2]. Furthermore, direct bioassay comparisons demonstrate that the contractile activity of PGG2 on isolated vascular tissue differs significantly from that of PGH2 and PGE2, and the two endoperoxides are not equipotent in vivo [3]. Using a downstream prostaglandin as a proxy for PGG2 would introduce a chemical species lacking the critical hydroperoxide moiety required for peroxidase activation and the radical initiation cascade, thereby yielding mechanistic data that does not reflect the true COX/POX bifurcation [4].

Quantitative Differentiation of Prostaglandin G2 Against Closest Analogs: PGH2, PGE2, and Surrogate Hydroperoxides


Direct Head-to-Head Comparison of Vasocontractile Activity: PGG2 vs. PGH2 vs. PGE2 on Superfused Aorta Strips

In the foundational isolation study that established the structures of the endoperoxides, PGG2 demonstrated 50-200 times greater contractile activity than prostaglandin E2 (PGE2) on the superfused rabbit aorta strip bioassay. Under identical assay conditions, PGH2 was found to be 100-450 times more active than PGE2. This quantifiable 2-fold differential between PGG2 and PGH2 (50-200x vs. 100-450x over baseline) confirms that the C-15 hydroperoxide of PGG2 attenuates direct vasoconstrictor potency relative to the reduced C-15 alcohol of PGH2 [1].

Vascular pharmacology Prostanoid receptor bioassay Platelet aggregation

Peroxidase Substrate Kinetics: PGG2 vs. H2O2 vs. t-Butylhydroperoxide with PGHS Enzymes

PGG2 is the native and kinetically preferred substrate for the peroxidase (POX) active site of prostaglandin endoperoxide H synthases (PGHS-1 and PGHS-2). Stopped-flow kinetic analysis reveals that the second-order rate coefficient for the reaction of PGG2 with the heme of PGHS to form Compound I and PGH2 is 1.4×10⁷ M⁻¹s⁻¹. This value is approximately 30-fold higher than the rate coefficient for H2O2 (4.6×10⁵ M⁻¹s⁻¹) and over 200-fold higher than that for t-butylhydroperoxide (5.9×10⁴ M⁻¹s⁻¹) [1]. The exceptionally high rate coefficient for PGG2 is attributed to specific van der Waals interactions involving methylene groups adjacent to the peroxyl carbon with the protoporphyrin IX heme environment, interactions not possible with smaller peroxides like H2O2 [2].

COX enzymology Peroxidase kinetics NSAID mechanism

Thromboxane Synthase Substrate Specificity: PGG2 vs. PGH1 and Modified Endoperoxides

Human platelet thromboxane synthase exhibits strict substrate specificity relevant to the C-15 oxidation state. When presented with PGG2, PGH2, or PGH3, the enzyme efficiently converts the endoperoxide to the corresponding thromboxane derivative (TxA2 or TxA3) alongside the C17 hydroxy acid and malondialdehyde in a 1:1:1 product ratio. In contrast, when PGH1 (lacking the 5,6-double bond), 8-iso-PGH2 (isoprostane backbone), 13(S)-hydroxy-PGH2, or 15-keto-PGH2 are provided, the enzyme yields exclusively the C17 hydroxy acid plus malondialdehyde with no detectable thromboxane formation [1]. This demonstrates that PGG2 serves as a bona fide precursor for thromboxane biosynthesis in human platelets, whereas chemically modified or reduced endoperoxide analogs are not metabolized to thromboxane.

Thromboxane biosynthesis Eicosanoid enzymology Substrate specificity

In Vivo Vasodepressor Sensitivity: Differential Response to PGG2 vs. PGH2 in Hypertensive vs. Normotensive Rats

In vivo hemodynamic studies reveal that PGG2 and PGH2 exhibit differential vasodepressor potency depending on the physiological state of the animal model. When administered into the aortic arch of normotensive rats, PGE2 was approximately 6 times more potent than PGH2 and 11 times more potent than PGG2 as a vasodepressor. Critically, hypertensive rats displayed 1.5- to 10-fold increased sensitivity specifically to the depressor effects of PGG2 and PGH2 compared to normotensive animals, whereas their sensitivity to PGD2 and PGE2 remained unchanged relative to normotensive controls [1]. This state-dependent alteration in receptor or metabolic responsiveness is specific to the endoperoxide class and demonstrates that PGG2 and PGH2 engage distinct physiological pathways or receptor populations that are modulated in hypertension, a phenomenon not recapitulated by downstream prostaglandins.

Cardiovascular pharmacology Hypertension models Prostanoid receptor sensitivity

Aqueous Stability and Handling Requirements: PGG2 Half-Life of ~5 Minutes Enables Isolation While Demanding Cold-Chain Logistics

The aqueous half-life of prostaglandin endoperoxides was determined to be approximately 5 minutes under the original isolation conditions, a stability window sufficient to permit chromatographic purification and structural characterization, yet markedly labile relative to downstream prostanoids [1]. This 5-minute half-life positions PGG2 as the first intermediate in the COX cascade that can be isolated as a discrete chemical entity (unlike the entirely transient TxA2, which has a half-life of ~30-32 seconds at 37°C) [2]. In contrast, its immediate product PGH2 exhibits even greater instability at room temperature, with a reported half-life of only 90-100 seconds before undergoing non-enzymatic decomposition or isomerization [3]. Consequently, PGG2 represents the earliest stable isolable intermediate in the pathway. Vendor technical specifications mandate storage at -80°C with protection from light, and stock solutions are recommended for use within 6 months when stored at -80°C, versus only 1 month at -20°C .

Analytical chemistry Stability studies Sample handling

Evidence-Based Application Scenarios for Prostaglandin G2 in Research and Analytical Chemistry


COX Peroxidase Mechanism Studies and NSAID Screening Assays

Investigators studying the peroxidase (POX) active site of COX-1 or COX-2 enzymes must employ PGG2 as the native hydroperoxide substrate rather than surrogate peroxides such as H2O2 or t-butylhydroperoxide. As established in Section 3, PGG2 reacts with PGHS with a second-order rate coefficient of 1.4×10⁷ M⁻¹s⁻¹, which is approximately 30-fold and 237-fold faster than H2O2 and t-butylhydroperoxide, respectively, due to specific hydrophobic binding interactions within the heme pocket [1]. NSAID mechanism studies, particularly those examining time-dependent or suicide inactivation of COX enzymes, require PGG2 to generate the physiologically relevant tyrosyl radical intermediate that initiates both catalysis and enzyme self-inactivation pathways [2].

Analytical Chemistry and Lipidomics: LC-MS/MS Quantification of Prostanoid Pathway Flux

PGG2 serves as an essential analytical standard for the development and validation of LC-MS/MS methods aimed at comprehensive prostanoid profiling. Its distinct retention time and mass transition differentiate it from the isobaric PGH2 and other downstream prostaglandins. Accurate quantification of PGG2 levels in biological matrices enables researchers to dissect the COX/POX bifurcation point and assess pathway flux prior to enzymatic reduction or non-enzymatic decomposition. The compound's relative stability (~5 min half-life) permits its detection under rapid sample workup conditions, whereas more labile species like TxA2 cannot be directly measured without derivatization or stable metabolite proxies [3].

Thromboxane A2 Biosynthesis and Platelet Aggregation Research

Research focusing on thromboxane synthase activity and the platelet aggregation cascade requires PGG2 specifically, as demonstrated by the enzyme's substrate specificity profile (Section 3). Only PGG2, PGH2, and PGH3 are converted by human platelet thromboxane synthase to the corresponding thromboxane products; chemically modified endoperoxides such as PGH1, 13(S)-hydroxy-PGH2, and 15-keto-PGH2 fail to produce thromboxane and instead are diverted exclusively to C17 hydroxy acid and malondialdehyde [4]. Investigators studying the relative contributions of COX-1-derived versus COX-2-derived endoperoxides to TxA2 biosynthesis in platelets or vascular tissue must use PGG2 as the authentic pathway intermediate.

Cardiovascular Pharmacology: State-Dependent Endoperoxide Receptor Signaling in Hypertension Models

In vivo hemodynamic studies reveal that hypertensive animals exhibit 1.5- to 10-fold increased sensitivity to the vasodepressor effects of PGG2 and PGH2 compared to normotensive controls, whereas sensitivity to PGD2 and PGE2 remains unchanged across disease states [5]. This endoperoxide-specific alteration in physiological responsiveness indicates that PGG2 engages distinct receptor populations or metabolic pathways that are upregulated or sensitized in hypertension. Procurement of PGG2 is therefore essential for cardiovascular researchers investigating the role of COX-derived endoperoxides as direct signaling molecules in blood pressure regulation and vascular dysfunction, independent of their conversion to PGI2 or PGE2.

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